3-(Quinolin-6-YL)propan-1-amine
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Overview
Description
3-(Quinolin-6-YL)propan-1-amine is an organic compound that features a quinoline ring attached to a propan-1-amine group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-6-YL)propan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method is the reductive amination of quinoline-6-carbaldehyde with 3-aminopropan-1-ol, followed by cyclization and reduction steps . The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
3-(Quinolin-6-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-(Quinolin-6-YL)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Quinolin-6-YL)propan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The quinoline ring can intercalate with DNA, affecting replication and transcription processes . Additionally, the amine group can form hydrogen bonds with active sites of enzymes, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with only the quinoline ring.
Quinolin-8-amine: Similar structure but with an amine group at the 8-position.
Quinolin-6-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
3-(Quinolin-6-YL)propan-1-amine is unique due to the presence of both the quinoline ring and the propan-1-amine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Properties
CAS No. |
465529-51-5 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3-quinolin-6-ylpropan-1-amine |
InChI |
InChI=1S/C12H14N2/c13-7-1-3-10-5-6-12-11(9-10)4-2-8-14-12/h2,4-6,8-9H,1,3,7,13H2 |
InChI Key |
ONKNKHVCCSYQAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCCN)N=C1 |
Origin of Product |
United States |
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